molecular formula C10H7Br2N3OS B310309 2,5-dibromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

2,5-dibromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B310309
M. Wt: 377.06 g/mol
InChI Key: BLTQFQHRPWHCQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. It is a white to light yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This compound is also known as DBT and has a molecular weight of 417.09 g/mol.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of PTPs. PTPs are enzymes that remove phosphate groups from proteins, which can either activate or deactivate signaling pathways. Inhibition of PTPs by DBT leads to the activation of various signaling pathways, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, which suggests that it may have potential as an anticancer agent. Additionally, it has been shown to stimulate the differentiation of adipocytes, which can have implications for the treatment of obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-dibromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its specificity for PTPs. This specificity allows for targeted inhibition of PTPs without affecting other signaling pathways. However, one limitation of using DBT is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research involving 2,5-dibromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide. One area of interest is the development of derivatives of DBT with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanisms of action of DBT and its potential applications in various areas of biological research. Finally, there is potential for the development of DBT-based therapies for the treatment of diseases such as cancer and obesity.

Synthesis Methods

The synthesis of 2,5-dibromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide involves the reaction of 2,5-dibromo-1,3-dinitrobenzene with thiosemicarbazide in the presence of potassium hydroxide. The resulting product is then reacted with acetic anhydride to form the final compound. This synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Scientific Research Applications

2,5-dibromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide has been extensively studied for its potential applications in biological research. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cell signaling pathways. This inhibition can lead to the activation of various signaling pathways, which can be useful in studying cellular processes such as proliferation and differentiation.

properties

Molecular Formula

C10H7Br2N3OS

Molecular Weight

377.06 g/mol

IUPAC Name

2,5-dibromo-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C10H7Br2N3OS/c1-5-14-15-10(17-5)13-9(16)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H,13,15,16)

InChI Key

BLTQFQHRPWHCQY-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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